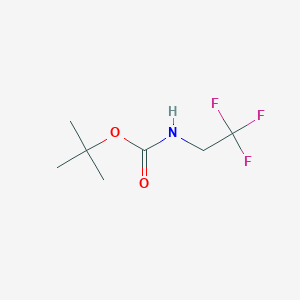

Tert-butyl (2,2,2-trifluoroethyl)carbamate

Description

Fundamental Significance of Carbamate (B1207046) Architectures in Synthetic Transformations

Carbamates, or urethanes, are a class of organic compounds that feature a carbonyl group flanked by an oxygen and a nitrogen atom. This functional group is of immense importance in organic synthesis for several key reasons:

Protecting Groups for Amines: Carbamates are extensively used as protecting groups for amines. researchgate.net The tert-butoxycarbonyl (Boc) group, in particular, is one of the most common amine protecting groups due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. researchgate.net This allows for the selective reaction of other functional groups within a molecule without interference from the highly reactive amine group.

Peptide Bond Surrogates: In medicinal chemistry, the carbamate linkage is often employed as a bioisostere of the amide bond found in peptides. This substitution can enhance the metabolic stability of peptide-based drugs by making them resistant to enzymatic degradation by proteases.

Modulation of Physicochemical Properties: The incorporation of a carbamate moiety can influence a molecule's solubility, lipophilicity, and hydrogen bonding capabilities, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Synthetic Intermediates: Carbamates serve as versatile intermediates in the synthesis of a variety of other functional groups, including amines, amides, and ureas.

The stability and reactivity of carbamates can be fine-tuned by altering the substituents on the nitrogen and oxygen atoms, making them a highly adaptable tool for synthetic chemists.

| Property | Description |

| Stability | Generally stable to a wide range of reagents and conditions. |

| Cleavage | Readily cleaved under specific, often mild, conditions. |

| Versatility | Can be used to protect a wide variety of amines. |

| Modification | Allows for the introduction of various functional groups. |

Strategic Importance of Trifluoromethylated Moieties in Contemporary Molecular Design

The introduction of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern medicinal and materials chemistry. nbinno.com The strategic incorporation of a trifluoromethyl group can profoundly and beneficially alter the properties of a molecule:

Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier, thereby increasing its bioavailability.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation. This can lead to a longer biological half-life for drugs containing this moiety.

Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly decrease the basicity of nearby functional groups, such as amines. This can be advantageous in drug design to fine-tune the pKa of a molecule and its interaction with biological targets.

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the optimization of steric and electronic properties of a lead compound.

The unique combination of steric bulk, high electronegativity, and metabolic stability makes the trifluoromethyl group a powerful tool for optimizing the pharmacological profile of drug candidates.

| Parameter | Impact of Trifluoromethyl Group |

| Lipophilicity | Increases |

| Metabolic Stability | Increases |

| Basicity of Amines | Decreases |

| Binding Affinity | Can enhance through specific interactions |

Overview of Tert-butyl (2,2,2-trifluoroethyl)carbamate as a Versatile Synthetic Intermediate

"this compound" serves as a valuable building block for the introduction of the N-Boc-protected 2,2,2-trifluoroethylamino group into a target molecule. This is particularly useful in the synthesis of complex amines where the trifluoroethyl moiety is desired for its unique electronic and metabolic properties, and the Boc group provides a robust protecting strategy.

The synthesis of this intermediate typically involves the reaction of 2,2,2-trifluoroethylamine (B1214592) with a tert-butoxycarbonylating agent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). Once formed, "this compound" can be utilized in a variety of synthetic transformations. For instance, the nitrogen atom can be deprotonated to form a nucleophile that can participate in substitution or addition reactions. Alternatively, the Boc group can be removed under acidic conditions to liberate the free 2,2,2-trifluoroethylamine moiety at a desired stage of a synthetic sequence.

The utility of this intermediate is highlighted in the preparation of trifluoroethylated amines, which are important motifs in many biologically active compounds. researchgate.netnih.gov By using "this compound," chemists can introduce this key functional group in a controlled and protected manner, facilitating the construction of complex molecular architectures with desirable pharmacological properties.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,2,2-trifluoroethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOHQSNLKZABKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2,2,2 Trifluoroethyl Carbamate and Analogous Trifluoroethyl Carbamates

Carbamate (B1207046) Formation via Amination, Carbonylation, and Rearrangement Pathways

The formation of the carbamate linkage in these fluorinated compounds can be achieved through several distinct chemical transformations. These methods include the direct reaction of trifluoroethylamines with carbonylating agents, the rearrangement of carboxylic acid derivatives, and the convergent synthesis from three separate components.

Direct methods involve the use of reactive carbonyl compounds, known as carbamoylating agents, that react with 2,2,2-trifluoroethylamine (B1214592) to form the carbamate bond, which is subsequently capped with a tert-butyl group, or by reacting 2,2,2-trifluoroethanol (B45653) with an appropriate N-tert-butyl carbonylating agent.

Triphosgene (B27547), or bis(trichloromethyl) carbonate, serves as a stable and safer solid substitute for the highly toxic phosgene (B1210022) gas. nih.govguidechem.com Its reactivity is essentially identical, with one mole of triphosgene being equivalent to three moles of phosgene. The synthesis of carbamates using triphosgene typically involves the reaction of an amine, such as 2,2,2-trifluoroethylamine, with triphosgene in the presence of a base like triethylamine (B128534) or pyridine. guidechem.comresearchgate.net This reaction proceeds under mild conditions to generate an intermediate carbamoyl (B1232498) chloride or chloroformate, which can then react with an alcohol (tert-butanol) or another amine, respectively, often in a one-pot procedure. guidechem.com This method is widely applicable for creating both symmetrical and asymmetrical ureas and carbamates. guidechem.com

| Reactant 1 | Reactant 2 | Carbonylating Agent | Base | Typical Solvent |

|---|---|---|---|---|

| 2,2,2-Trifluoroethylamine | tert-Butanol (B103910) | Triphosgene | Triethylamine | CH₂Cl₂ (Dichloromethane) |

| 2,2,2-Trifluoroethanol | tert-Butylamine | Triphosgene | Pyridine | THF (Tetrahydrofuran) |

1,1'-Carbonyldiimidazole (CDI) is recognized as a versatile and environmentally friendly carbonylating agent, avoiding the use of highly toxic phosgene. semanticscholar.orgresearchgate.net The synthesis of carbamates using CDI is a convenient method where CDI acts as a carbonyl group donor. researchgate.net The reaction mechanism typically involves the activation of an alcohol or an amine. For the synthesis of tert-butyl (2,2,2-trifluoroethyl)carbamate, 2,2,2-trifluoroethylamine would react with CDI to form a reactive carbamoyl-imidazole intermediate. Subsequent reaction of this intermediate with tert-butanol yields the final carbamate product. semanticscholar.org This approach is noted for its mild conditions and the water-solubility of its by-products, simplifying purification. researchgate.net Recent advancements have shown that mechanochemical methods, such as ball-milling, can enhance the reactivity of the components, providing a sustainable route to carbamates. semanticscholar.orgresearchgate.net

| Amine Component | Alcohol Component | Reagent | Key Intermediate | Advantage |

|---|---|---|---|---|

| 2,2,2-Trifluoroethylamine | tert-Butanol | Carbonyl Diimidazole (CDI) | Trifluoroethyl-carbamoyl-imidazole | Eco-friendly, mild conditions researchgate.net |

A fundamental and widely used method for carbamate synthesis is through nucleophilic substitution. This typically involves the reaction of an amine with a chloroformate. To synthesize this compound, this strategy would employ the reaction of 2,2,2-trifluoroethylamine as the nucleophile with tert-butyl chloroformate. The reaction is generally conducted in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Alternatively, a condensation reaction can occur between an alcohol (tert-butanol) and an isocyanate (2,2,2-trifluoroethyl isocyanate), a versatile intermediate that can be generated through various pathways, including the Curtius rearrangement discussed below. nih.gov

| Nucleophile | Electrophile | Base/Catalyst | Product |

|---|---|---|---|

| 2,2,2-Trifluoroethylamine | tert-Butyl chloroformate | Triethylamine | This compound |

| tert-Butoxide | 2,2,2-Trifluoroethylcarbamoyl chloride | None | This compound |

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com This reaction is a key step in converting carboxylic acids into amines, ureas, and carbamates. nih.govnih.gov For the synthesis of this compound, the process would begin with a suitable carboxylic acid precursor, such as 3,3,3-trifluoropropanoic acid. This acid is first converted into an acyl azide. organic-chemistry.org The acyl azide then undergoes the Curtius rearrangement upon heating to form 2,2,2-trifluoroethyl isocyanate. wikipedia.org This highly reactive isocyanate is not typically isolated but is trapped in situ by a nucleophile, in this case, tert-butanol, to yield the desired tert-butyl carbamate. nih.gov The rearrangement proceeds with full retention of the migrating group's configuration, making it valuable in stereospecific syntheses. wikipedia.orgnih.gov One-pot procedures starting from the carboxylic acid have been developed, using reagents like di-tert-butyl dicarbonate (B1257347) and sodium azide. organic-chemistry.org

| Starting Material | Step 1: Azide Formation Reagents | Step 2: Rearrangement Condition | Step 3: Trapping Agent |

|---|---|---|---|

| 3,3,3-Trifluoropropanoic acid | Diphenylphosphoryl azide (DPPA) | Heat in inert solvent (e.g., Toluene) | tert-Butanol |

| 3,3,3-Trifluoropropanoyl chloride | Sodium azide | Heat | tert-Butanol |

| Carboxylic acid | Di-tert-butyl dicarbonate, Sodium azide | Heat (40 °C), with catalysts like Zn(OTf)₂ | tert-Butanol (from dicarbonate) |

An efficient and mild methodology for carbamate synthesis involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgorganic-chemistry.org This approach avoids the use of phosgene and other toxic reagents. organic-chemistry.org To synthesize this compound using this method, 2,2,2-trifluoroethylamine is reacted with carbon dioxide and a tert-butyl halide (such as tert-butyl bromide or iodide). The reaction is typically facilitated by a base, such as cesium carbonate (Cs₂CO₃), and often requires an additive like tetrabutylammonium (B224687) iodide (TBAI) to promote the reaction. organic-chemistry.org This method is valued for its operational simplicity, mild reaction conditions, short reaction times, and its ability to prevent common side reactions like N-alkylation of the amine. organic-chemistry.orgorganic-chemistry.org

| Amine | Carbonyl Source | Alkylating Agent | Base / Additive | Solvent |

|---|---|---|---|---|

| 2,2,2-Trifluoroethylamine | Carbon Dioxide (CO₂) | tert-Butyl bromide | Cs₂CO₃ / TBAI | DMF (Dimethylformamide) |

| Primary/Secondary Amines | Carbon Dioxide (CO₂) | Alkyl Halides | Cesium Carbonate | Various organic solvents |

Direct Carbamate Synthesis Utilizing Carbamoylating Agents

Introduction of the 2,2,2-Trifluoroethyl Moiety

The direct incorporation of the 2,2,2-trifluoroethyl group onto a nitrogen atom is a critical step in the synthesis of the target carbamates. Various methods have been developed to achieve this transformation, ranging from classical nucleophilic substitution to modern photocatalytic approaches.

Trifluoroethylation of Amine Precursors or Preformed Carbamates (e.g., using trifluoroethyl trifluoromethanesulfonate)

One of the most effective and widely used reagents for introducing the 2,2,2-trifluoroethyl group is 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (triflate). chemicalbook.com This powerful electrophile readily reacts with nucleophilic nitrogen atoms of amines or preformed carbamates to yield the corresponding N-trifluoroethylated products.

The general reaction involves the deprotonation of the amine or carbamate with a suitable base to generate a more nucleophilic species, which then attacks the electrophilic trifluoroethyl triflate, displacing the triflate leaving group. The choice of base and solvent is crucial for the success of the reaction and depends on the specific substrate.

For instance, in the trifluoroethylation of phenols, a related O-alkylation, sodium hydride is employed as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF). tcichemicals.com A similar approach can be envisioned for the N-trifluoroethylation of tert-butyl carbamate. The reaction would likely proceed by treating tert-butyl carbamate with a strong base, such as sodium hydride, to form the corresponding sodium salt, followed by the addition of 2,2,2-trifluoroethyl trifluoromethanesulfonate.

Table 1: Representative Conditions for Trifluoroethylation using 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

| Substrate | Base | Solvent | Temperature | Product | Yield | Reference |

| 4'-Hydroxyacetophenone | NaH | DMF | 60 °C | 4-(2,2,2-Trifluoroethoxy)acetophenone | 71% | tcichemicals.com |

| Lithium diphenylphosphide | - | - | - | (2,2,2-Trifluoroethyl)diphenylphosphine | High | researchgate.net |

This table presents data from related O- and P-trifluoroethylation reactions to illustrate the utility of 2,2,2-trifluoroethyl trifluoromethanesulfonate.

Visible-Light-Mediated Regio- and Stereoselective Trifluoroethylation Reactions

In recent years, visible-light photocatalysis has emerged as a powerful and sustainable tool for the formation of C-N bonds and the introduction of fluorinated moieties. These reactions often proceed under mild conditions with high functional group tolerance. nih.govfrontiersin.org

The general mechanism for visible-light-mediated trifluoroethylation involves the generation of a trifluoroethyl radical from a suitable precursor, such as 2,2,2-trifluoroethyl iodide, through a single-electron transfer (SET) process initiated by a photoexcited catalyst. nih.gov This highly reactive radical can then be trapped by a suitable nitrogen-centered nucleophile, such as an amine or a carbamate, to form the desired N-trifluoroethylated product.

The photocatalytic cycle typically involves the following key steps:

Photoexcitation: A photocatalyst, often a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state.

Electron Transfer: The excited photocatalyst can either oxidize or reduce a substrate to generate a radical species. In the context of trifluoroethylation, the excited photocatalyst can reduce the trifluoroethyl source (e.g., CF3CH2I) to generate the trifluoroethyl radical.

Radical Addition: The trifluoroethyl radical adds to the nitrogen atom of the amine or carbamate.

Product Formation and Catalyst Regeneration: The resulting radical intermediate is then oxidized or reduced to form the final product and regenerate the ground-state photocatalyst, thus completing the catalytic cycle.

The scope of these reactions can be quite broad, with successful trifluoroethylation of various substrates, including styrenes and enamides. nih.govacs.orgnih.gov For instance, the photoredox-catalyzed regio- and stereoselective trifluoroethylation of enamides with 2,2,2-trifluoroethyl iodide provides access to β-trifluoroethylated enamides with defined geometry. nih.gov

A key advantage of visible-light photocatalysis is its excellent functional group tolerance. nih.govfrontiersin.org These reactions can often be performed in the presence of various functional groups that might not be compatible with harsher, more traditional synthetic methods. Photocatalytic α-functionalization of carbamates has been demonstrated, showcasing the compatibility of the carbamate moiety under these conditions. nih.govdiscovery.csiro.auresearchgate.net

While the direct photocatalytic N-trifluoroethylation of tert-butyl carbamate is not explicitly detailed in the provided search results, the existing literature on the photocatalytic functionalization of amines and amides suggests its feasibility. The reaction would likely involve the generation of a trifluoroethyl radical, which would then be trapped by the nitrogen of the carbamate. The regioselectivity would be inherently directed to the nitrogen atom.

Table 2: Examples of Visible-Light-Mediated Trifluoroethylation and Related Reactions

| Substrate Type | Trifluoroethyl Source | Photocatalyst | Key Features | Reference |

| Enamides | 2,2,2-Trifluoroethyl iodide | Not specified | Regio- and stereoselective C-H trifluoroethylation | nih.gov |

| Styrenes | 1,1,1-Trifluoro-2-iodoethane | Ir(III) polypyridyl complexes in MOFs | Selective hydroxytrifluoroethylation, suppressed dimerization | acs.orgnih.gov |

| Amines | Trifluoroacetic acid | Not specified | Catalyst-free reductive trifluoroethylation | researchgate.net |

This table highlights the diversity of substrates and reaction types in visible-light-mediated trifluoroethylation chemistry.

Advanced Synthetic Protocols and Optimization Studies

To meet the demands of modern chemical manufacturing, there is a continuous drive to develop more efficient, safer, and scalable synthetic processes. Process intensification through the use of continuous flow reactors and automated systems offers significant advantages over traditional batch chemistry.

Process Intensification via Continuous Flow Reactors and Automated Systems

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents and intermediates, and the potential for straightforward automation and scale-up. nih.gov The synthesis of fluorinated compounds, including carbamates, can greatly benefit from these advantages. nih.govacs.orgmit.eduresearchgate.net

While a specific continuous flow synthesis for this compound has not been detailed in the provided search results, the principles of flow chemistry can be applied to its production. A hypothetical flow process could involve pumping a solution of tert-butyl carbamate and a base through a heated reactor coil, where it would then be mixed with a stream of 2,2,2-trifluoroethyl trifluoromethanesulfonate. The short residence times and precise temperature control offered by flow reactors could lead to higher yields and selectivities compared to batch processes.

Automated flow systems can further enhance the synthesis by enabling rapid reaction optimization. amidetech.com Parameters such as temperature, residence time, and stoichiometry can be systematically varied to identify the optimal conditions for the N-trifluoroethylation reaction. This approach not only accelerates process development but also allows for the on-demand synthesis of the target compound.

Table 3: Advantages of Continuous Flow Synthesis for Carbamate and Fluorinated Compound Production

| Feature | Advantage | Relevance to this compound Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction rates, yields, and selectivity. | Potentially faster and more efficient N-trifluoroethylation. |

| Improved Safety | Small reactor volumes minimize risks associated with exothermic reactions or hazardous reagents. | Safer handling of reagents like sodium hydride and trifluoroethyl triflate. |

| Precise Control of Reaction Parameters | Accurate control over temperature, pressure, and residence time. | Fine-tuning of reaction conditions to maximize product yield and minimize byproducts. |

| Scalability | Production can be scaled up by running the reactor for longer periods or by using parallel reactors. | Straightforward path to larger scale production without re-optimization. |

| Automation | Enables high-throughput screening of reaction conditions and automated production. | Rapid optimization of the synthesis and potential for on-demand manufacturing. |

The development of a continuous flow process for the synthesis of this compound would represent a significant advancement, offering a safer, more efficient, and scalable route to this valuable fluorinated building block.

Computational Approaches for Reaction Path Elucidation and Optimization

Computational chemistry has emerged as a powerful tool for investigating the synthesis of complex organic molecules, including fluorinated carbamates. While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous compounds and reaction classes. These computational approaches, primarily centered around Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition states, and energetics, thereby guiding the optimization of synthetic protocols.

Theoretical investigations are instrumental in mapping out the potential energy surfaces of reactions involved in the formation of trifluoroethyl carbamates. For instance, in syntheses proceeding through a 3,3,3-trifluoroethyl isocyanate intermediate, DFT calculations can elucidate the energetics of the isocyanate formation and its subsequent reaction with an alcohol. nih.gov By modeling the transition state structures, activation energies for each step can be calculated, allowing for the identification of the rate-determining step and potential kinetic bottlenecks.

Furthermore, computational models can be employed to assess the feasibility of different synthetic routes. For example, the Curtius rearrangement of an acyl azide to an isocyanate is a common method for carbamate synthesis. nih.gov Computational analysis of this rearrangement for a trifluoroethyl-containing precursor would involve calculating the energy profile for the concerted migration of the trifluoroethyl group and elimination of nitrogen gas. This can help in predicting the required reaction temperatures and identifying any potential side reactions.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hexane | 1.88 | 25.8 |

| Dichloromethane | 8.93 | 22.5 |

| Tetrahydrofuran (THF) | 7.52 | 23.1 |

| Acetonitrile | 37.5 | 21.2 |

In catalyst design and selection, computational screening can significantly reduce the experimental workload. For reactions that may be catalyzed, such as the formation of the carbamate linkage, different catalysts can be modeled to determine their efficacy. The binding energy of the catalyst to the reactants and the energy barrier of the catalyzed versus uncatalyzed reaction pathway can be calculated. This allows for a rational selection of catalysts that are predicted to have the highest activity and selectivity.

Moreover, computational studies can provide detailed geometric information about the transition states, which is crucial for understanding the stereoselectivity of a reaction. For chiral trifluoroethyl carbamates, understanding the geometry of the transition state can help in designing chiral catalysts or auxiliaries that favor the formation of one enantiomer over the other.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2,2,2 Trifluoroethyl Carbamate

Hydrolysis and Cleavage Mechanisms of the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group, a key feature of Tert-butyl (2,2,2-trifluoroethyl)carbamate, is a widely used protecting group for amines in organic synthesis. Its removal, or deprotection, is a critical step that can be achieved through several mechanisms, primarily acid-catalyzed cleavage and thermolysis.

Acid-Catalyzed Cleavage: The most common method for cleaving the Boc group involves treatment with strong acids. A typical reagent for this purpose is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane. stackexchange.com The mechanism proceeds via protonation of the carbonyl oxygen of the carbamate, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl cation. The tert-butyl cation is then deprotonated to form isobutylene (B52900) gas, regenerating the acid catalyst. stackexchange.com This process results in the release of the free amine and carbon dioxide. Due to the formation of gaseous byproducts, the reaction is driven to completion, and purification is often straightforward. stackexchange.com

Thermolytic Cleavage: The Boc group can also be removed under thermal conditions. Studies have shown that thermolytic cleavage of tert-butyl carbamates can be effectively accomplished using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), as solvents. researchgate.netresearchgate.net This method provides a practical and clean conversion, often yielding the corresponding amine in nearly quantitative amounts. researchgate.net The deprotection process can be significantly accelerated under microwave-assisted conditions. researchgate.net The reaction is believed to proceed through a mechanism facilitated by the high acidity and hydrogen-bonding capability of the fluorinated alcohol, which stabilizes the leaving group.

Nucleophilic Substitution and Derivatization at the Carbamate Moiety

While the primary function of the Boc group is protection, the carbamate moiety can undergo specific transformations. One important derivatization is the direct conversion of tert-butyl carbamates into amides without the need to isolate the intermediate amine, which can be unstable or difficult to handle. organic-chemistry.org

A one-pot method has been developed using acyl halide-methanol mixtures as efficient reagents for this transformation. organic-chemistry.org The procedure involves treating the N-Boc protected amine with an acyl halide (like benzoyl chloride) in the presence of methanol. This mixture facilitates the in-situ cleavage of the Boc group and subsequent acylation of the resulting amine. The addition of a base then yields the final amide product. This approach is noted for its efficiency, fast reaction times, and high yields, often approaching quantitative conversion. organic-chemistry.org A significant advantage of this method is its potential for chemoselectivity; under specific conditions, the Boc group can be cleaved and acylated in the presence of other protecting groups, such as the benzyloxycarbonyl (Cbz) group. organic-chemistry.org

Oxidative and Reductive Transformations of the Compound

The this compound molecule contains two key moieties: the tert-butyl carbamate group and the 2,2,2-trifluoroethyl group. Both of these groups are generally robust and resistant to a wide range of oxidative and reductive conditions, which is a primary reason for the utility of Boc and fluoroalkyl groups in complex chemical syntheses.

The carbamate functional group is relatively stable against many common oxidizing agents. Similarly, it is not readily reduced by typical reducing agents like sodium borohydride. The trifluoromethyl group (-CF3) is highly stable due to the strength of the carbon-fluorine bonds and is generally inert to both oxidation and reduction under standard laboratory conditions. While specific studies on the oxidative and reductive transformations of this compound are not extensively detailed, the known stability of its constituent functional groups suggests a high degree of resistance to such chemical changes.

Conformational Analysis and Rotational Isomerism

The C–N bond within the carbamate group of this compound has significant double bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This partial double bond character restricts free rotation, leading to the existence of rotational isomers, or rotamers.

The restricted rotation about the C–N amide bond results in two distinct planar conformers: the E-isomer and the Z-isomer. researchgate.net These isomers can interconvert through a process of rotation around the C-N bond, and the energy barrier to this rotation determines the rate of interconversion. For tertiary carbamates, the barrier to rotation is typically around 16 kcal/mol. nih.gov The presence of the electron-withdrawing 2,2,2-trifluoroethyl group can influence the electron density on the nitrogen atom and thus affect the rotational barrier. At room temperature, this interconversion is often rapid on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the rate of rotation can be slowed sufficiently to allow for the observation of distinct signals for the E and Z rotamers. researchgate.netmst.edu

Variable-temperature (VT) NMR spectroscopy is a powerful technique used to quantify the energy barrier of rotational isomerism. researchgate.net Detailed studies have been performed on closely related compounds, such as N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, to determine this barrier. researchgate.netmst.edu In these experiments, the -CH2CF3 group serves as a sensitive reporter on the E/Z-isomerization. researchgate.netresearchgate.net

At low temperatures, separate signals for the E and Z ensembles are observed in both ¹³C and ¹⁹F NMR spectra. researchgate.net As the temperature is increased, these signals broaden and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). researchgate.net By analyzing the spectra at various temperatures, key parameters can be determined. The activation barrier for this E/Z-isomerization can then be quantified using the Eyring-Polanyi equation. researchgate.netmst.edu For the analogue N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, the rotational barrier (ΔG‡) was experimentally determined to be 15.65 ± 0.13 kcal/mol. mst.eduresearchgate.net

Table 1: VT-NMR Data for Rotational Barrier Analysis of a Tertiary Fluorinated Carbamate

| Parameter | Description | Value | Source |

| ΔG‡ | Gibbs free energy of activation for E/Z-isomerization | 15.65 ± 0.13 kcal/mol | mst.edu, researchgate.net |

| Tc | Coalescence temperature | The temperature at which E and Z signals merge | researchgate.net, mst.edu |

| Δνmax | Maximum difference in Larmor frequency between E and Z signals | A key variable for the Eyring-Polanyi calculation | researchgate.net, researchgate.net |

| Spectroscopy | Nuclei observed | ¹³C and ¹⁹F | researchgate.net, researchgate.net |

To complement experimental findings, quantum chemical calculations are employed to model the potential energy surface (PES) for the rotational process. uzh.chlibretexts.orgarxiv.org A PES maps the potential energy of the molecule as a function of its geometry, allowing for the theoretical exploration of different conformations and the transition states that connect them. libretexts.org

For model systems like N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate, detailed PES analyses have been conducted at high levels of theory (e.g., SMD[MP2/6–311++G(d,p)]). researchgate.netnih.gov These calculations reveal the minimum energy structures corresponding to the E and Z rotamers and the transition state structures for their interconversion. nih.gov A significant finding from these studies is that all rotational transition state structures feature a pyramidalized nitrogen atom, whereas the ground state minima have an essentially sp²-hybridized (planar) nitrogen. researchgate.netnih.gov The stability of these transition states is influenced by a combination of factors, including the minimization of repulsion between the nitrogen lone pair and the carbonyl group, and negative hyperconjugation. nih.gov The computed energy barriers from these theoretical models show excellent agreement with the experimentally measured barriers, providing a comprehensive understanding of the rotation-inversion pathway. nih.gov

Solid-State Reactivity and Intermolecular Interactions

Influence of Crystal Packing on Reactivity (e.g., C-H⋯O Bonds, π-Stacking)

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These interactions play a crucial role in determining the physical properties and solid-state reactivity of a compound. For this compound, several types of interactions would be expected to influence its crystal structure.

The presence of the carbamate group (-NHCOO-) provides both hydrogen bond donors (N-H) and acceptors (C=O). These are capable of forming strong N-H⋯O hydrogen bonds, which often dominate the packing motifs in related structures. Additionally, weaker C-H⋯O interactions are highly probable, involving the C-H bonds of the tert-butyl and trifluoroethyl groups and the carbonyl oxygen. The trifluoromethyl (CF3) group can also participate in weak C-H⋯F hydrogen bonds.

While this compound itself lacks aromatic rings, and therefore cannot engage in π-stacking, this type of interaction is a significant factor in the crystal packing of many other organic molecules.

A hypothetical representation of potential intermolecular interactions is detailed in the table below.

| Interaction Type | Donor | Acceptor | Potential Influence on Reactivity |

| Hydrogen Bond | N-H | C=O | Orients molecules, potentially pre-organizing them for solid-state reactions. |

| Weak Hydrogen Bond | C-H (tert-butyl) | C=O | Contributes to the overall stability and density of the crystal packing. |

| Weak Hydrogen Bond | C-H (ethyl) | C=O | Influences local molecular conformation and packing efficiency. |

| Weak Hydrogen Bond | C-H | F-C | Can affect the orientation of the trifluoroethyl group within the lattice. |

Mechanochemical Decomposition Pathways

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. In the solid state, mechanical stress can lead to the rupture of covalent bonds and the formation of new chemical species. The decomposition pathways of this compound under mechanochemical conditions have not been specifically reported. However, potential decomposition routes can be postulated based on the known reactivity of carbamates and related functional groups.

The tert-butoxycarbonyl (Boc) group is a well-known protecting group in organic synthesis, and its cleavage is a common transformation. Under thermal or acidic conditions, Boc-protected amines can decompose to the free amine, carbon dioxide, and isobutylene. It is plausible that mechanochemical stress could induce a similar decomposition pathway.

Another potential pathway could involve the fragmentation of the C-N or C-O bonds of the carbamate linkage, or cleavage of the C-C or C-F bonds of the trifluoroethyl group, although the latter are generally strong bonds. The specific products would depend on the reaction conditions and the presence of any co-reagents.

A summary of plausible, though unconfirmed, mechanochemical decomposition pathways is presented below.

| Pathway | Proposed Reactants | Proposed Products | Notes |

| Boc Deprotection | This compound | 2,2,2-Trifluoroethylamine (B1214592), Carbon Dioxide, Isobutylene | Analogous to thermal or acid-catalyzed deprotection. |

| Carbamate Fragmentation | This compound | Various radical or ionic fragments | Highly dependent on the applied mechanical force and environmental conditions. |

Further experimental and computational research is necessary to elucidate the precise nature of the solid-state interactions and mechanochemical reactivity of this compound.

Applications in Advanced Organic Synthesis and Molecular Design

Role as an Amine Protecting Group: The tert-Butyloxycarbonyl (Boc) Moiety

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent acyl-type protecting groups for amines in organic synthesis. quora.com It temporarily masks the nucleophilicity and basicity of an amine as a carbamate (B1207046), preventing it from engaging in unwanted side reactions during subsequent synthetic transformations. nbinno.commasterorganicchemistry.com This protection is robust, showing stability against bases, nucleophiles, catalytic hydrogenation, and various reducing agents. total-synthesis.comsemanticscholar.org

In the synthesis of complex organic molecules, such as pharmaceuticals and peptides, multiple reactive functional groups often coexist. acs.org The selective protection of these groups is paramount to achieving the desired chemical outcome. nbinno.com The Boc group, introduced via reagents like di-tert-butyl dicarbonate (B1257347) (Boc anhydride), is a cornerstone of this strategy. quora.comnbinno.com By converting a reactive amine into a stable carbamate, chemists can perform a wide array of transformations on other parts of the molecule without interference from the nitrogen atom. nbinno.com

A key advantage of the Boc group is its facile removal under mild acidic conditions. nbinno.com It is highly sensitive to acids, which allows for its selective cleavage even in the presence of other acid-sensitive functionalities. acsgcipr.org The most common method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane, or hydrochloric acid (HCl) in methanol. wikipedia.org

The deprotection mechanism begins with the protonation of the carbamate's carbonyl oxygen. total-synthesis.comcommonorganicchemistry.com This is followed by the cleavage of the carbon-oxygen bond, which releases a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and readily decomposes, releasing carbon dioxide gas and the free amine. total-synthesis.comcommonorganicchemistry.com The tert-butyl cation typically deprotonates to form isobutene gas or is trapped by scavengers. acsgcipr.orgcommonorganicchemistry.comstackexchange.com The formation of only volatile byproducts (isobutene and CO2) simplifies the reaction work-up. semanticscholar.org

To mitigate potential side reactions where the electrophilic tert-butyl cation alkylates nucleophilic sites on the substrate, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

| Reagent(s) | Solvent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Very common; TFA is used in excess or as a co-solvent. nbinno.commasterorganicchemistry.comwikipedia.org |

| Hydrochloric Acid (HCl) | Methanol, Dioxane, Ethyl Acetate | Room Temperature | Aqueous or gaseous HCl can be used. quora.comsemanticscholar.org |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Room Temperature | Considered a milder, environmentally benign alternative. organic-chemistry.org |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Various organic solvents | Varies | Can offer selectivity in the presence of other protecting groups. semanticscholar.orgwikipedia.org |

| Thermal (No Acid) | Methanol, Trifluoroethanol | High Temperature (e.g., 230 °C) | Can be performed in continuous flow systems. acs.org |

In molecules with multiple functional groups requiring protection, an orthogonal strategy is essential. biosynth.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different, specific conditions, without affecting the others. masterorganicchemistry.comtotal-synthesis.com This allows for the selective deprotection of one functional group while others remain protected. masterorganicchemistry.com

The acid-labile nature of the Boc group makes it an ideal component of orthogonal schemes. total-synthesis.comorganic-chemistry.org It can be used in conjunction with groups that are cleaved under completely different conditions. nbinno.comtotal-synthesis.com For instance, the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, while the Cbz (carboxybenzyl) group is removed by catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This orthogonality is fundamental in complex syntheses, such as SPPS, where the temporary Boc or Fmoc group on the N-terminus must be removed at each cycle, while acid-labile groups protecting amino acid side chains remain intact until the final deprotection step. nbinno.combiosynth.com

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA, HCl) | Fmoc (Base), Cbz (Hydrogenolysis) total-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc (Acid), Cbz (Hydrogenolysis) masterorganicchemistry.comtotal-synthesis.com |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc (Acid), Fmoc (Base) masterorganicchemistry.comtotal-synthesis.com |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) | Boc (Acid), Fmoc (Base) total-synthesis.com |

Building Block in the Synthesis of Fluorinated Molecular Scaffolds

Beyond the general utility of its Boc moiety, tert-butyl (2,2,2-trifluoroethyl)carbamate is a valuable reagent in its own right, serving as a protected precursor for the 2,2,2-trifluoroethylamine (B1214592) fragment. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity.

The primary application of this compound is to serve as a stable, easily handled source of 2,2,2-trifluoroethylamine. Following its incorporation into a larger molecule, the Boc group can be removed using standard acidic deprotection methods, revealing the primary trifluoroethylamine group. total-synthesis.comorganic-chemistry.org This newly liberated amine can then participate in further synthetic transformations, such as amide bond formation, alkylation, or arylation, allowing for the construction of more complex fluorinated derivatives. researchgate.net This two-step process—coupling of the protected amine followed by deprotection—is a cornerstone of modern synthetic strategy.

The 2,2,2-trifluoroethyl motif is a privileged structure in medicinal and agricultural chemistry. st-andrews.ac.uknih.gov Its strong electron-withdrawing nature and unique steric profile are exploited to modulate the properties of bioactive molecules. st-andrews.ac.uk Consequently, this compound is an important intermediate for introducing this valuable fragment into potential drug candidates and agrochemicals. nih.gov For example, the trifluoromethyl group is a key component of several blockbuster drugs. st-andrews.ac.uk The ability to introduce the protected 2,2,2-trifluoroethylamine unit early in a synthetic sequence allows for the development of novel molecular scaffolds for these industries. nbinno.comnih.gov

Application in Peptide and Amino Acid Modification (e.g., N-trifluoroethyl lysine)

The tert-butyl carbamate (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under various reaction conditions and its straightforward removal under mild acidic conditions, which prevents damage to sensitive molecular structures. ontosight.ai In the context of modifying amino acids with the 2,2,2-trifluoroethyl group, this compound or its in-situ formation plays a pivotal role.

A key application is in the synthesis of unnatural lysine (B10760008) derivatives, such as Nε-(2,2,2-trifluoroethyl)-L-lysine. nsf.govresearchgate.net In a typical synthetic route, a primary amino alcohol is first modified to introduce the 2,2,2-trifluoroethyl group onto the nitrogen, forming a secondary amine. This fluorinated secondary amine is then protected with a di-tert-butyl dicarbonate (Boc₂O) reagent to form the tertiary carbamate—the core structure of this compound integrated into the molecule. nsf.gov

This Boc protection is crucial for several reasons:

It deactivates the nucleophilicity of the modified nitrogen, preventing unwanted side reactions during subsequent synthetic steps. nsf.gov

The Boc group is stable in basic media, a necessary condition for certain stereoselective bond-forming reactions used in amino acid synthesis, such as the Schöllkopf bislactim method. nsf.gov

Once the full amino acid structure is assembled, the Boc group, along with other protecting groups, can be removed to yield the final modified amino acid, ready for incorporation into peptide chains. The introduction of the trifluoroethyl group onto the lysine sidechain serves to reduce the basicity of the sidechain nitrogen, a modification explored for its potential to influence protein structure and function. nsf.gov The carbamate intermediate is thus essential for the successful synthesis of these specialized building blocks for advanced peptide and protein chemistry. researchgate.net

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The trifluoroethylcarbamate motif is of significant interest in medicinal chemistry and drug design. Understanding its influence on molecular properties is key to designing new bioactive compounds. This involves detailed Structure-Activity Relationship (SAR) studies, which aim to connect the three-dimensional structure of a molecule to its biological activity. utexas.edumdpi.com

Influence of the Trifluoromethyl Group on Molecular Properties (e.g., Lipophilicity, Metabolic Stability)

The trifluoromethyl (CF₃) group, a key component of the trifluoroethylcarbamate moiety, is a privileged functional group in medicinal chemistry due to the unique and powerful effects it has on a molecule's physicochemical profile. mdpi.combohrium.com Its introduction is a well-established strategy for optimizing drug candidates. nih.govresearchgate.net

Key properties influenced by the trifluoromethyl group include:

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. mdpi.com This inherent strength makes the CF₃ group highly resistant to metabolic degradation by enzymes in the body, particularly oxidative enzymes. wechemglobal.comresearchgate.net Replacing a metabolically vulnerable methyl group (-CH₃) or hydrogen atom with a CF₃ group can block metabolic hotspots, thereby increasing the drug's half-life and bioavailability. wikipedia.org

Electronic Effects: With a high electronegativity, the CF₃ group acts as a strong electron-withdrawing group. wikipedia.orgmdpi.com This can profoundly alter the acidity or basicity of nearby functional groups, which in turn affects how the molecule interacts with its biological target. For example, it can lower the pKa of amines or increase the acidity of alcohols. wikipedia.org

Binding Interactions: The CF₃ group can participate in unique, non-covalent interactions with biological targets, such as halogen bonding. Its steric bulk, which is similar to a chlorine atom, allows it to serve as a bioisostere, filling binding pockets and influencing receptor affinity and selectivity. mdpi.commdpi.com

The following table summarizes the impact of the trifluoromethyl group on key molecular properties relevant to drug design.

| Molecular Property | Influence of Trifluoromethyl (CF₃) Group | Rationale |

| Lipophilicity | Increases | High hydrophobicity of fluorine atoms. |

| Metabolic Stability | Increases | High bond dissociation energy of the C-F bond (485.3 kJ/mol) resists enzymatic cleavage. mdpi.com |

| Acidity/Basicity | Modulates (e.g., lowers pKa of adjacent amines) | Strong electron-withdrawing nature. wikipedia.org |

| Binding Affinity | Can enhance | Can participate in favorable interactions (e.g., hydrophobic, halogen bonding) with protein targets. mdpi.com |

| Bioavailability | Can improve | A combined effect of enhanced metabolic stability and membrane permeability. wechemglobal.com |

| Conformation | Influences | Steric bulk and electronic properties can restrict molecular rotation and favor specific conformations. |

This table provides a generalized summary of the effects of the trifluoromethyl group based on established principles in medicinal chemistry.

Design of Bioactive Molecules Incorporating the Trifluoroethylcarbamate Motif

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. nih.gov Computational tools and a deep understanding of SAR are used to design molecules with specific pharmacological purposes. nih.gov The trifluoroethylcarbamate motif is an attractive component in this process, leveraging the beneficial properties of the CF₃ group.

The design strategy often involves incorporating this motif into a molecular scaffold known to have some affinity for a biological target. The goal is to enhance properties like potency, selectivity, or pharmacokinetics. bohrium.com For instance, in the development of anticancer or antiviral drugs, the introduction of a trifluoromethyl group can enhance the molecule's ability to bind to key viral enzymes or tumor cell receptors, thereby blocking their function. wechemglobal.com

Research has demonstrated the successful synthesis of bioactive compounds containing the trifluoroethyl moiety linked to a carbamate or a related urea (B33335) structure. For example, a series of N-(3,3,3-trifluoroethyl)-N'-substituted ureas and a related 4-fluorobenzyl (2,2,2-trifluoroethyl)carbamate have been synthesized and evaluated for anticancer activity. nih.gov This work illustrates a direct application of the motif in designing potential therapeutic agents. The stability and well-defined structure of these compounds make them suitable candidates for further optimization based on SAR studies. nih.gov

The design process for such molecules often follows these principles:

Scaffold Selection: A core molecular structure with known, albeit modest, biological activity is chosen.

Strategic Modification: The trifluoroethylcarbamate motif is introduced at a position where it is predicted to either enhance binding interactions with the target or block a site of metabolic breakdown.

Synthesis and Testing: A library of related compounds is synthesized to explore different structural variations. utexas.edu

SAR Analysis: The biological activity of the synthesized compounds is measured, and the results are used to build a model that relates specific structural features to activity. This iterative process refines the molecular design to achieve optimal performance. frontiersin.org

By combining the unique electronic and steric properties of the trifluoroethyl group with the versatile chemistry of the carbamate linker, medicinal chemists can fine-tune the characteristics of a lead compound to create more effective and stable drug candidates. mdpi.comwechemglobal.com

Advanced Analytical and Computational Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural verification of tert-butyl (2,2,2-trifluoroethyl)carbamate. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular framework and its dynamic behavior in solution, while Mass Spectrometry (MS) provides definitive confirmation of its molecular formula.

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the compound's atomic arrangement and offers profound insights into its conformational dynamics in solution.

A key structural feature of carbamates is the partial double bond character of the central C–N bond, which leads to hindered rotation and the potential for rotational isomers (rotamers), often designated as E and Z isomers. In the case of N-(2,2,2-trifluoroethyl) carbamates, this rotation can be slow on the NMR timescale, particularly at lower temperatures, resulting in the observation of distinct sets of signals for each rotamer. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The two protons of the ethyl group (–CH₂–) would appear as a quartet due to coupling with the three adjacent fluorine atoms. The N-H proton, if present, would typically appear as a broad singlet.

¹⁹F NMR: The fluorine NMR spectrum provides a clean and sensitive probe. It is expected to exhibit a single environment for the three equivalent fluorine atoms of the trifluoromethyl (–CF₃) group, appearing as a triplet due to coupling with the two protons of the adjacent methylene (B1212753) (–CH₂) group. rsc.org

¹³C NMR: The carbon spectrum reveals the presence of all unique carbon atoms. A significant finding in related N-trifluoroethyl substituted tert-butyl carbamates is the appearance of two distinct quartets for the trifluoromethyl carbon in the ¹³C NMR spectrum at room temperature. digitellinc.com This phenomenon is a direct consequence of the slow rotation around the N–CO₂R carbamate (B1207046) bond, leading to the presence of both E and Z rotational isomers in solution. digitellinc.com The carbon of the CF₃ group is split into a quartet by the three directly attached fluorine atoms, and the presence of two such quartets indicates two different chemical environments for the CF₃ group in the two slowly interconverting rotamers. digitellinc.com

Variable temperature (VT) NMR studies on analogous compounds have been employed to quantify the energy barrier for this rotation. By tracking the coalescence of the separate signals for the E and Z isomers as the temperature is increased, the activation barrier for the isomerization can be determined using the Eyring-Polanyi equation. researchgate.net For a closely related compound, N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, this rotational barrier was experimentally determined to be approximately 15.65 kcal/mol. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 1.45 | s | - | -C(CH₃)₃ |

| ¹H | 3.20 | m | - | -NH-CH₂- |

| ¹H | 2.12 | m | - | -CH₂-CF₃ |

| ¹³C | 155.9 | s | - | -C=O |

| ¹³C | 79.5 | s | - | -C(CH₃)₃ |

| ¹³C | 31.1 | q | 29.1 | -CH₂-CF₃ |

| ¹³C | 28.3 | s | - | -C(CH₃)₃ |

| ¹³C | 127.0 | q | 274.6 | -CF₃ |

| ¹⁹F | -66.2 | t | 11.0 | -CF₃ |

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The calculated exact mass of this compound (C₇H₁₂F₃NO₂) is 199.0769 g/mol . An HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), providing strong evidence for the assigned molecular formula. For instance, HRMS analysis of the analogous compound tert-butyl (3,3,3-trifluoropropyl)carbamate (C₉H₁₇F₃NO₂) yielded an [M+H]⁺ ion at m/z 228.1211, which is in close agreement with the calculated value of 228.1211, confirming its composition. rsc.org

Standard electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. For tert-butyl carbamates, common fragmentation pathways include the loss of isobutylene (B52900) (56 Da) or the loss of the entire tert-butyl group (57 Da) to form a prominent fragment ion.

Theoretical Chemistry and Computational Modeling

Computational modeling serves as a powerful complement to experimental data, providing a deeper understanding of the molecular properties, reactivity, and dynamics of this compound that are often inaccessible through experimental means alone.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure and energetics of N-(2,2,2-trifluoroethyl) carbamates. These calculations are crucial for understanding the rotational isomerism observed in NMR spectra. digitellinc.com

By mapping the potential energy surface (PES) for rotation around the carbamate C–N bond, computational chemists can locate the energy minima corresponding to the stable E and Z rotamers and the transition state structure that connects them. digitellinc.comresearchgate.net The energy difference between the minima and the transition state yields a theoretical value for the rotational barrier, which can be directly compared to the experimental value obtained from VT-NMR. researchgate.net These calculations have successfully explained why the presence of the electron-withdrawing trifluoroethyl group still allows for a significant rotational barrier, leading to the observation of distinct isomers at room temperature. digitellinc.com

Molecular Dynamics (MD) simulations can be used to model the behavior of this compound in a solvent environment over time, providing insights into solvation and its effect on molecular conformation. nih.gov The 2,2,2-trifluoroethanol (B45653) (TFE) moiety is known to have unique solvation properties. MD studies on TFE/water mixtures show that TFE molecules tend to aggregate and can preferentially solvate other molecules, creating a local environment with a lower dielectric constant than the bulk solvent. nih.gov

For the title carbamate, MD simulations would require a well-parameterized force field that accurately describes the interactions of the fluorinated group. Such simulations could predict how solvent molecules arrange around the carbamate, how they mediate interactions between the polar carbamate group and the nonpolar alkyl groups, and how the solvent influences the equilibrium population of the E and Z rotamers. uq.edu.au The development of accurate TFE models for simulations is an active area of research, underscoring the importance of reliable parameters for studying fluorinated molecules. rug.nl

The synergy between computational chemistry and experimental spectroscopy is powerfully demonstrated in the study of N-(2,2,2-trifluoroethyl) carbamates. The initial experimental observation of two quartets in the ¹³C NMR spectrum for the –CF₃ group presented a structural puzzle. digitellinc.com

This experimental finding was conclusively explained by quantum chemical calculations. digitellinc.com Researchers performed calculations on model systems, such as N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate, to predict the ¹³C NMR chemical shifts and ¹³C–¹⁹F coupling constants for the different stable rotamers. The computed spectral parameters were in excellent agreement with the experimental data, allowing for the definitive assignment of each set of signals to a specific rotational isomer. digitellinc.com This work serves as a prime example of how computational modeling can be used not just to predict properties but to provide a clear, mechanistic explanation for complex experimental observations.

Furthermore, the close agreement between the experimentally measured rotational barrier (ΔG‡) from VT-NMR and the barrier calculated from the potential energy surface provides a robust validation of both the experimental method and the theoretical model. researchgate.net

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Pathways

A significant trend in chemical synthesis is the move towards environmentally benign processes. Future research concerning tert-butyl (2,2,2-trifluoroethyl)carbamate and related compounds is heavily focused on developing "green" synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising approach involves catalyst-free reactions that use stable and inexpensive fluorine sources. For instance, practical, catalyst-free reductive trifluoroethylation reactions of amines have been developed using trifluoroacetic acid as the fluorine source. worktribe.comworktribe.comnih.gov These reactions can be performed in conventional glassware without the strict exclusion of moisture or air, showcasing remarkable functional group tolerance. worktribe.comworktribe.comnih.gov This methodology provides access to a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamines. worktribe.comworktribe.com The proposed mechanism involves the reduction of in situ-generated silyl (B83357) ester species. worktribe.comworktribe.comnih.gov

The drive for sustainability also emphasizes the use of eco-friendly solvents and reagents. The shift in organofluorine chemistry is toward minimizing the environmental footprint by reducing the use of hazardous chemicals like hydrofluoric acid and fluorine gas. numberanalytics.com Future work will likely explore water-based reaction media and the use of bio-derived solvents to further enhance the green credentials of trifluoroethylation processes. rsc.org Electrochemical and photochemical methods are also gaining traction as they offer pathways that reduce reagent toxicity and lower energy consumption under mild conditions. numberanalytics.com

Table 1: Comparison of Traditional vs. Green Trifluoroethylation Approaches

| Feature | Traditional Methods | Emerging Green Methods |

| Fluorine Source | Often hazardous (e.g., HF, F2 gas) | Stable, inexpensive sources (e.g., Trifluoroacetic Acid) |

| Catalyst | Often requires heavy metal catalysts | Catalyst-free systems or benign catalysts (e.g., iron) |

| Reaction Conditions | Harsh, requiring anhydrous/inert atmospheres | Mild, tolerant to air and moisture |

| Solvents | Often volatile organic compounds (VOCs) | Water, bio-derived solvents, or solvent-free |

| Energy Input | High temperatures often required | Lower energy input (e.g., visible light, electricity) |

Exploration of Novel Catalytic Systems for Trifluoroethylation Reactions

The development of new and efficient catalytic systems is a major frontier in trifluoroethylation chemistry. benthamdirect.comresearchgate.net Research is aimed at discovering catalysts that offer higher yields, greater selectivity, and broader substrate scope under milder conditions.

Transition-metal catalysis continues to be a fertile area of investigation. benthamdirect.comresearchgate.net For example, iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot reaction. rsc.org This method proceeds via a cascade diazotization/N-trifluoroethylation sequence. rsc.org Nickel-catalyzed systems have also shown promise, enabling the trifluoroethylation of (hetero)aryl bromides and chlorides using the industrial raw material chlorotrifluoroethane. acs.org This approach demonstrates high functional group tolerance and can be used for the late-stage modification of pharmaceuticals. acs.org

Beyond traditional metals, organocatalysis presents a powerful alternative. Chiral organocatalysts, such as those derived from cinchona alkaloids or squaramides, have been successfully employed in the asymmetric synthesis of complex molecules containing the trifluoroethyl moiety, achieving excellent stereoselectivity. rsc.orgnih.govrsc.org Photocatalysis, using visible light to drive reactions, is another rapidly emerging area. nih.gov This technique allows for the activation of stable reagents under exceptionally mild conditions, opening new avenues for regioselective and stereoselective trifluoroethylation. nih.gov

Future efforts will likely focus on developing catalytic systems that can overcome current limitations, such as the need for pre-functionalized substrates, and enable the direct trifluoroethylation of C-H bonds in a highly selective manner. benthamdirect.comresearchgate.net

Expansion of Applications in Complex Natural Product and Drug Synthesis

This compound and its derivatives are invaluable tools for constructing complex, biologically active molecules. The trifluoroethyl group serves as a bioisostere for ethyl or ethoxy groups, and its presence can significantly enhance the pharmacological profile of a drug candidate. rsc.org

The compound is utilized in the synthesis of inhibitors for enzymes like methionine adenosyltransferase isoform 2A (MAT2A), which are targets for cancer therapy. google.com It has also been employed in the creation of novel prodrugs of riluzole, a drug with potential for treating metastatic melanoma, to enhance stability and delivery. google.com

The versatility of the Boc-protected trifluoroethylamino group makes it suitable for multi-step syntheses. The Boc (tert-butoxycarbonyl) group is stable under a wide range of reaction conditions but can be easily removed when necessary, offering chemists significant synthetic flexibility. nbinno.com This allows for the incorporation of the trifluoroethyl motif at various stages of a complex synthesis.

Future research will undoubtedly see the expanded use of this building block in the synthesis of new pharmaceuticals and agrochemicals. rsc.orgkangmei.com As synthetic methods become more sophisticated, chemists will be able to incorporate the trifluoroethyl group into increasingly complex and diverse molecular architectures, leading to the discovery of new bioactive compounds. nih.govnbinno.com

Deeper Elucidation of Mechanistic Pathways and Stereochemical Control

A fundamental understanding of reaction mechanisms is crucial for developing more efficient and selective synthetic methods. Ongoing research is dedicated to elucidating the intricate pathways of trifluoroethylation reactions. Mechanistic studies help chemists understand the role of catalysts, additives, and reaction conditions, allowing for more rational reaction design. researchgate.net For example, investigations into palladium-catalyzed C-H trifluoroethylation have provided a better understanding of the transformation process. researchgate.net

A key challenge and a major focus of future research is achieving high levels of stereochemical control. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), often with only one enantiomer exhibiting the desired therapeutic effect. The development of catalytic enantioselective methods to prepare α-trifluoromethyl amines is a significant area of research. nih.gov Strategies include the catalytic enantioselective reduction of trifluoromethyl-substituted imines and the addition of nucleophiles to these imines. nih.gov

Organocatalysis has emerged as a particularly powerful tool for controlling stereochemistry in reactions involving trifluoroethyl groups. rsc.org For instance, bifunctional squaramide catalysts have been used in cascade reactions to construct fluorinated dihydrofurans with high enantioselectivity (up to 96% ee) and diastereoselectivity. rsc.org Future work will aim to develop even more selective catalysts and to understand the subtle interactions that govern stereochemical outcomes, enabling the precise synthesis of complex, single-enantiomer fluorinated compounds. nih.govthe-innovation.orgacs.org

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization

In the context of fluorination, ML models can be trained on large datasets of chemical reactions to predict the fluorination strength of various reagents or to identify the optimal conditions for a specific transformation, saving significant time and resources compared to traditional trial-and-error experimentation. rsc.orgacs.orgbeilstein-journals.org For example, an ML approach has been used to predict the relative power of a wide range of N–F fluorinating reagents. rsc.org Similarly, machine learning has been used to map the complex reaction landscape of deoxyfluorination reactions, enabling the accurate prediction of high-yielding conditions for new substrates. acs.orgucla.edu

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl (2,2,2-trifluoroethyl)carbamate be optimized for high yield and purity?

- Methodology : The synthesis typically involves reacting tert-butyl carbamate with trifluoroethylamine derivatives. Key steps include:

- Controlled reaction conditions : Maintain temperatures between 0–25°C and use inert atmospheres (e.g., N₂) to minimize side reactions .

- Reagent selection : Use tert-butyl chloroformate for carbamate formation, with cesium carbonate as a base to enhance coupling efficiency .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the tert-butyl group (δ 1.4 ppm for 9H) and trifluoroethyl moiety (δ 3.8–4.2 ppm for CH₂CF₃) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected for C₈H₁₄F₃NO₂) .

- IR spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology :

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for carbamates) .

- Hydrolytic stability : Incubate in buffered solutions (pH 2–10) at 25–40°C and monitor degradation via HPLC .

- Light sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbamate group in this compound under nucleophilic conditions?

- Methodology :

- Kinetic studies : Use stopped-flow NMR to track carbamate hydrolysis rates under acidic/basic conditions .

- Isotopic labeling : Introduce ¹⁸O to the carbonyl group to trace hydrolysis pathways via mass spectrometry .

- Computational modeling : Apply density functional theory (DFT) to map transition states and activation energies for nucleophilic attack .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodology :

- Molecular docking : Screen against target enzymes (e.g., proteases) using AutoDock Vina to assess binding affinity .

- QSAR modeling : Corrogate substituent effects (e.g., trifluoroethyl vs. difluoroethyl) with IC₅₀ values from enzyme inhibition assays .

- MD simulations : Simulate ligand-receptor interactions over 100 ns to evaluate conformational stability .

Q. What strategies resolve contradictions in reported synthetic yields for this compound analogs?

- Methodology :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and reagent stoichiometry .

- Cross-validation : Reproduce literature protocols with controlled humidity (<30%) to assess moisture sensitivity .

- Side-product analysis : Isolate byproducts via preparative HPLC and characterize via X-ray crystallography to identify competing pathways .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.